molecular formula C25H27N3O3 B2647362 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 637747-27-4

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2647362
CAS No.: 637747-27-4
M. Wt: 417.509
InChI Key: KINIMPMVNCSFNS-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound that integrates several functional groups, including benzimidazole, chromenone, and piperidine. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the chromenone moiety can undergo oxidation to form a ketone.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form a dihydrobenzimidazole derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of a chromenone ketone.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. The benzimidazole moiety is known for its ability to bind to various biological targets, making it useful in the development of new drugs .

Medicine

Medically, compounds containing benzimidazole and chromenone structures have shown promise in treating diseases such as cancer, due to their ability to interfere with cell proliferation pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. The chromenone moiety can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-yl)-4H-chromen-4-one: Lacks the piperidine and ethyl groups, making it less versatile in terms of chemical reactivity.

    6-ethyl-7-hydroxy-4H-chromen-4-one: Lacks the benzimidazole and piperidine moieties, reducing its potential biological activity.

    8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one: Lacks the benzimidazole and hydroxyl groups, affecting its pharmacological properties.

Uniqueness

The unique combination of benzimidazole, chromenone, and piperidine moieties in 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one provides it with a broad spectrum of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-3-16-12-17-23(30)19(25-26-20-6-4-5-7-21(20)27-25)14-31-24(17)18(22(16)29)13-28-10-8-15(2)9-11-28/h4-7,12,14-15,29H,3,8-11,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINIMPMVNCSFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCC(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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